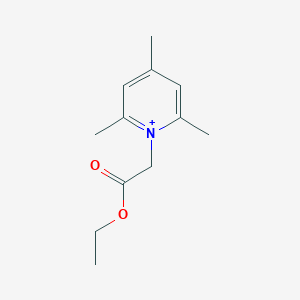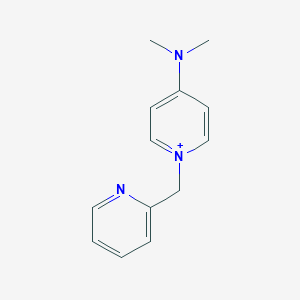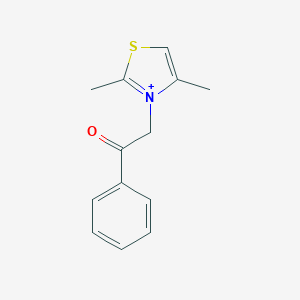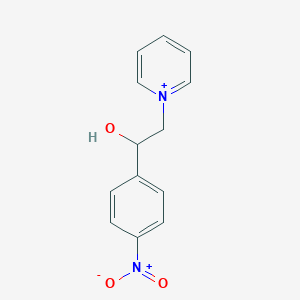![molecular formula C25H25N3O8 B280555 3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown promising results in scientific research applications. This compound is commonly referred to as HNPD and is a pyridine derivative. HNPD has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of HNPD is not fully understood. However, it has been suggested that HNPD inhibits the activity of various enzymes and proteins involved in cancer cell growth and viral replication. HNPD has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of the hepatitis B virus polymerase, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
HNPD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. HNPD has also been found to inhibit the expression of various genes involved in cancer cell growth and viral replication. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNPD has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in inhibiting the growth of cancer cells and viral replication. Another advantage is that it has relatively low toxicity compared to other anticancer and antiviral drugs. However, one of the limitations is that the mechanism of action of HNPD is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of HNPD. One direction is to further elucidate the mechanism of action of HNPD. This will help to optimize its use in lab experiments and potentially lead to the development of new anticancer and antiviral drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of HNPD in animal models. This will help to determine the optimal dosage and administration route for HNPD in humans. Additionally, further studies are needed to determine the efficacy of HNPD in clinical trials.
Conclusion:
In conclusion, HNPD is a promising chemical compound that has shown potential anticancer, antitumor, and antiviral properties. It has been synthesized using various methods and extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are needed to fully elucidate the mechanism of action of HNPD and determine its efficacy in clinical trials.
Métodos De Síntesis
HNPD can be synthesized using various methods. One of the most common methods is the reaction of 3,5-pyridinedicarboxylic acid with 4-hydroxybenzoyl chloride and 3-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and is heated under reflux for several hours. The resulting product is purified using column chromatography to obtain pure HNPD.
Aplicaciones Científicas De Investigación
HNPD has been extensively studied for its scientific research applications. It has been found to have potential anticancer, antitumor, and antiviral properties. HNPD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the influenza virus.
Propiedades
Fórmula molecular |
C25H25N3O8 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
5-O-[2-[(4-hydroxybenzoyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25N3O8/c1-14-20(24(31)35-3)22(17-5-4-6-18(13-17)28(33)34)21(15(2)27-14)25(32)36-12-11-26-23(30)16-7-9-19(29)10-8-16/h4-10,13,22,27,29H,11-12H2,1-3H3,(H,26,30) |
Clave InChI |
MHOPGNTVSWUVFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CC=C(C=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)

![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
![1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)


![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
